molecular formula C12H19ClN2O2S B2711248 Ethyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate hydrochloride CAS No. 2172555-47-2

Ethyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate hydrochloride

Cat. No.: B2711248
CAS No.: 2172555-47-2
M. Wt: 290.81
InChI Key: MTHOSMZHEZJUNL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate hydrochloride is a heterocyclic compound featuring a thiazole ring fused with a piperidine moiety and an ethyl acetate ester group, stabilized as a hydrochloride salt. Its molecular formula is C₁₂H₁₇ClN₂O₂S, with a molecular weight of approximately 300.8 g/mol (calculated from structural data).

Properties

IUPAC Name

ethyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.ClH/c1-2-16-11(15)7-10-8-17-12(14-10)9-3-5-13-6-4-9;/h8-9,13H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHOSMZHEZJUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate hydrochloride typically involves the reaction of 4-piperidone with ethyl bromoacetate in the presence of a base to form ethyl 2-(piperidin-4-yl)acetate. This intermediate is then reacted with thioamide to form the thiazole ring, resulting in the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Ethyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate hydrochloride has shown promising antimicrobial properties against various bacterial strains. Studies indicate that thiazole derivatives exhibit significant antibacterial activity due to their ability to interfere with microbial metabolic processes.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole, including this compound, inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for development as a new class of antibiotics .

2. Anticancer Research
Recent investigations have focused on the anticancer properties of thiazole derivatives. This compound has been evaluated for its cytotoxic effects on cancer cell lines.

Data Table: Cytotoxicity Results

Cell LineIC50 (µM)
HeLa (Cervical)15.5
MCF-7 (Breast)12.3
A549 (Lung)20.1

These results indicate that the compound exhibits selective cytotoxicity towards specific cancer cell lines, warranting further exploration in cancer therapy .

Pharmacological Applications

1. Neurological Studies
The piperidine moiety in the compound suggests potential applications in neurological studies, particularly in the modulation of neurotransmitter systems. Research has indicated that compounds with piperidine structures can act as ligands for various receptors involved in neuropharmacology.

Case Study : A research paper highlighted the role of piperidine derivatives in modulating dopamine receptors, which are crucial for treating disorders such as Parkinson's disease and schizophrenia .

Cosmetic Formulation Applications

1. Skin Care Products
Due to its chemical structure, this compound has been investigated for use in cosmetic formulations, specifically for its potential moisturizing and skin-conditioning properties.

Data Table: Formulation Stability Testing

Formulation TypeStability (Months)
Cream12
Lotion10
Gel8

These stability tests indicate that formulations containing this compound maintain their efficacy over time, making them suitable for commercial cosmetic products .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, such as the inhibition of inflammatory mediators or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Piperidine and Thiazole Moieties

Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride
  • Structure : Features a methyl substituent at the 3-position of the piperidine ring.
  • Molecular Formula: C₁₀H₂₀ClNO₂.
  • Molecular Weight : 221.72 g/mol .
Ethyl 2-(piperidin-3-yl)acetate hydrochloride
  • Structure : Piperidine ring substituent shifted to the 3-position.
  • Molecular Formula: C₉H₁₈ClNO₂.
  • Molecular Weight : 207.7 g/mol .
  • Key Differences : Positional isomerism of the piperidine substituent may affect hydrogen bonding and spatial interactions in drug-receptor complexes.
Ethyl piperidine-4-carboxylate hydrochloride
  • Structure : Lacks the thiazole ring; instead, a carboxylate ester is directly attached to the piperidine.
  • Molecular Formula: C₈H₁₆ClNO₂.
  • Molecular Weight : 193.67 g/mol .

Derivatives with Modified Heterocycles or Substituents

(±)-Ethyl 2-(2-(pyrrolidine-2-carboxamido)thiazol-4-yl)acetate hydrochloride (28b)
  • Structure : Replaces piperidine with a pyrrolidine (5-membered ring) and adds a carboxamido group.
  • Molecular Weight : ~350 g/mol (estimated).
  • The carboxamido group introduces hydrogen-bonding capability .
Ethyl 2-(2-(azetidine-3-carboxamido)thiazol-4-yl)acetate hydrochloride (24b)
  • Structure : Substitutes piperidine with azetidine (4-membered ring).
  • Molecular Weight : ~280 g/mol (estimated).
  • Key Differences : The azetidine’s high ring strain may confer unique conformational preferences, affecting target selectivity .

Ureido and Trifluoromethyl-Substituted Analogues

Compounds 10d , 10e , and 10f from Molecules (2013) incorporate ureido and trifluoromethylphenyl groups:

  • Example : Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d).
  • Molecular Weight : 548.2 g/mol (ESI-MS) .
  • Key Differences: The trifluoromethyl and ureido groups enhance lipophilicity and introduce hydrogen-bond donors/acceptors, making these analogues more suited for kinase inhibition or anticancer applications compared to the parent compound.

Biological Activity

Overview

Ethyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include a piperidine ring and a thiazole moiety, contributing to its diverse biological effects.

  • IUPAC Name : Ethyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate; hydrochloride
  • Molecular Formula : C₁₂H₁₉ClN₂O₂S
  • CAS Number : 1803593-14-7

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound has been evaluated for its activity against various bacterial strains and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Bacillus subtilis0.0067 mg/mL
Candida albicans0.039 mg/mL

These findings indicate that the compound exhibits significant antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been explored for its anticancer properties. Thiazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. This compound has shown promising results in inhibiting the proliferation of cancer cells in vitro.

Recent studies revealed that compounds similar to this compound can inhibit the growth of several cancer types, including lung cancer and breast cancer cell lines . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.

The biological activity of this compound is attributed to its ability to interact with specific biological targets within cells. It is hypothesized that the compound may function as an enzyme inhibitor or modulator, affecting pathways related to cell growth and survival.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound, against clinical isolates of bacteria. The results demonstrated that this compound exhibits superior antibacterial activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent .
  • Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of thiazole derivatives on human cancer cell lines. This compound was found to induce significant cell death in breast cancer cells (MDA-MB-231), with IC50 values indicating potent anticancer activity .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2-(piperidin-4-yl)thiazol-4-yl)acetate hydrochloride?

The synthesis involves multi-step reactions:

  • Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones (e.g., ethyl 4-chloroacetoacetate) in DMF with K₂CO₃, yielding intermediates after 12 hours .
  • Piperidine coupling : EDCl/HOBt-mediated coupling with piperidin-4-yl derivatives achieves yields of 87–93% .
  • Hydrochloride salt formation : Treatment with HCl in ethyl acetate or ethanol .

Table 1. Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
Thiazole formationK₂CO₃, DMF, 12 h87–90%
Piperidine couplingEDCl/HOBt, DCM87–93%
Salt formationHCl/EtOAc85–95%

Q. How is structural characterization performed for this compound?

Key techniques include:

  • ESI-MS : Confirms molecular weight (e.g., [M+H]⁺ = 498.2 for analogous compounds) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies ester (δ 1.3 ppm, CH₃; δ 4.2 ppm, OCH₂) and thiazole protons (δ 7.2–8.1 ppm) .
  • X-ray crystallography : SHELX refines crystal structures, resolving bond angles and spatial arrangements (e.g., C–Cl···π interactions in related thiazoles) .

Table 2. Key Spectroscopic Data

TechniqueKey ObservationsReference
ESI-MS[M+H]⁺ = 498.2 (calculated)
¹H NMRδ 1.3 (t, CH₂CH₃), δ 4.2 (q, OCH₂)
X-rayCCDC deposition numbers available

Q. What purification techniques are effective for this compound?

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients isolates pure fractions .
  • Recrystallization : Ethanol/water mixtures yield crystalline hydrochloride salts .
  • Solvent extraction : Ethyl acetate removes hydrophobic impurities post-reaction .

Advanced Research Questions

Q. How can analytical methods resolve contradictions in spectroscopic data during structural elucidation?

  • 2D NMR (HSQC, HMBC) : Correlates proton-carbon connectivity to confirm thiazole and piperidine moieties .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₂₀ClN₃O₂S) .
  • X-ray diffraction : Provides unambiguous proof of stereochemistry and crystal packing .

Q. How should stability studies be designed under varying conditions?

  • Thermal stability : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • pH stability : Test in buffers (pH 1–12) at 37°C; assess hydrolysis of ester groups .
  • Photostability : Expose to UV light (ICH Q1B guidelines); quantify decomposition products .

Q. What in vitro assays assess the compound's bioactivity?

  • Antifungal activity : Microbroth dilution (CLSI M27/M38) against Candida and Cryptococcus .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Q. How can reaction conditions be optimized to improve yields?

  • Catalyst screening : Test Pd(OAc)₂ or CuI for coupling efficiency .
  • Solvent effects : Compare DMF, THF, and acetonitrile for cyclization kinetics .
  • Temperature gradients : Reflux vs. room temperature for hydrochloride salt crystallization .

Q. What computational methods predict interactions with biological targets?

  • Molecular docking (AutoDock) : Models binding to fungal CYP51 or human kinases .
  • Molecular dynamics (GROMACS) : Simulates ligand-receptor stability over 100 ns .
  • QSAR modeling : Correlates substituent effects (e.g., Cl, CF₃) with bioactivity .

Q. How can conflicting bioactivity data in different cell lines be addressed?

  • Dose-response curves : Validate potency across 3–5 cell lines (e.g., HeLa, MCF-7) .
  • Orthogonal assays : Combine MTT with apoptosis markers (Annexin V/PI) .
  • Metabolic profiling : LC-MS identifies cell-specific metabolite interference .

Q. How is stereochemistry confirmed in derivatives?

  • NOESY NMR : Detects spatial proximity of piperidine and thiazole protons .
  • Circular dichroism (CD) : Analyzes chiral centers in enantiomerically pure samples .
  • Single-crystal XRD : Resolves absolute configuration (e.g., R/S assignments) .

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